N-[IMINO(MORPHOLINO)METHYL]BENZAMIDE
Description
N-[Imino(morpholino)methyl]benzamide is a benzamide derivative characterized by a morpholino group attached via an iminomethyl linker. This structure confers unique physicochemical properties, including enhanced solubility and metal-chelating capabilities, making it relevant in medicinal chemistry and coordination chemistry. The compound’s synthesis typically involves Mannich-type reactions, leveraging benzamide, morpholine, and formaldehyde .
Properties
IUPAC Name |
N-[amino(morpholin-4-yl)methylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c13-12(15-6-8-17-9-7-15)14-11(16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSWHNDIGCWNCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NC(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[IMINO(MORPHOLINO)METHYL]BENZAMIDE typically involves the reaction of benzoyl chloride with morpholine in the presence of a base to form the intermediate benzoyl morpholine. This intermediate is then reacted with an appropriate imine source under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[IMINO(MORPHOLINO)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-[IMINO(MORPHOLINO)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[IMINO(MORPHOLINO)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active site residues, while the morpholine ring provides steric and electronic effects that enhance binding affinity. This compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Morpholino-Containing Analogues
- N-[Morpholino(phenzyl)methyl]benzamide (MBB): Structure: Features a phenzylmethyl spacer between the benzamide and morpholino group. Activity: Forms Co(II), Ni(II), and Cu(II) complexes with 1:1 metal-ligand ratios, exhibiting enhanced antibacterial, antifungal, and anticancer activity compared to the parent ligand . Coordination: Binds metals via carbonyl oxygen, azomethine nitrogen, and amido nitrogen in bidentate/tridentate modes .
- N-[Imino(morpholino)methyl]benzamide: Structure: Direct iminomethyl linkage without a phenzyl spacer.
Antioxidant Benzamide Derivatives
- N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8): Activity: 86.6% inhibition in antioxidant assays due to phenolic hydroxyl groups .
- N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10): Activity: 87.7% inhibition, attributed to methoxy substituents enhancing electron donation .
- Morpholine-Based Thioureas (B4) :
Pharmacological and Chemical Properties
Structural Influence on Activity
- Morpholino Group: Enhances solubility and metal-chelation, critical for antimicrobial and anticancer applications .
- Thiourea vs. Iminomethyl: Thiourea derivatives (A8, H10) excel in antioxidant roles, while iminomethyl groups favor metal coordination .
- Substituent Effects : Electron-donating groups (e.g., -OH, -OCH₃) improve radical scavenging, whereas hydrophobic groups (e.g., phenzyl) enhance membrane penetration in antimicrobial contexts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
